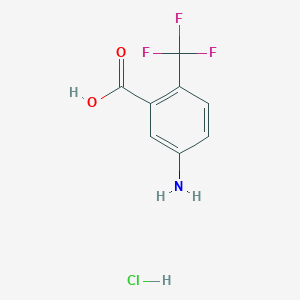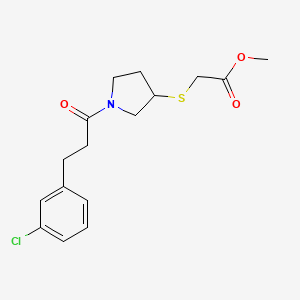![molecular formula C15H16N2O2 B2503271 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1156701-86-8](/img/structure/B2503271.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one" is a chemical entity that appears to be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their wide range of pharmacological properties, including antimicrobial and neuroleptic activities. These compounds often feature a piperidine moiety linked to different aromatic systems, which can significantly influence their biological activities .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the formation of a piperidine ring attached to various substituents. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are reacted with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles involves the variation of substituents on the benzisoxazole ring and different 1-piperidinyl substituents . These methods highlight the versatility in synthesizing piperidine derivatives, which could be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined using X-ray crystallography, providing insights into the compound's conformation and potential interactions with biological targets . Similarly, the structural analysis of arylpiperazine derivatives, which are related to the compound of interest, has been conducted using techniques like TDDFT calculations and X-ray crystallography to understand their bioactivity against specific receptors .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. The nature of the substituents can influence the reactivity and the type of chemical transformations the compound can participate in. For instance, the presence of a sulfonyl group can lead to sulfonation reactions, as seen in the synthesis of sulfonyl-substituted piperidine derivatives . The reactivity of "this compound" would likely be influenced by the benzoxazole and the enone moieties, which could undergo reactions such as nucleophilic addition or cycloaddition.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. The crystal structure analysis provides information on the compound's solid-state properties, such as unit-cell parameters and space group, which can be related to its physical properties . The antimicrobial and neuroleptic activities of these compounds are a direct consequence of their chemical properties, which dictate their interaction with biological targets .
Aplicaciones Científicas De Investigación
Pharmacological Applications
- A study on the design, synthesis, and biological evaluation of benzoxazole-piperidine derivatives revealed potential α1-AR antagonistic activities, indicating their utility in the development of novel therapeutic agents (Li et al., 2008).
- Derivatives of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one have shown promising wound-healing potential in in vivo models, suggesting their applicability in regenerative medicine and wound care (Vinaya et al., 2009).
- Some piperidine-based derivatives demonstrated significant anti-arrhythmic activity, providing insights into the development of new treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Molecular Structure and Synthesis
- The molecular structure, vibrational frequencies, and infrared intensities of benzoxazole-piperidine compounds were determined using HF and DFT methods, contributing to the understanding of their chemical properties (Taşal et al., 2009).
- Research into the synthesis and crystal structure of heterocyclic compounds related to this compound has provided valuable data for the design of anti-bone cancer agents, highlighting the importance of structural analysis in drug design (Lv et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h2-6,11H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXFFLBRADHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)
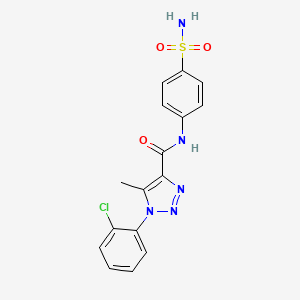
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2503192.png)
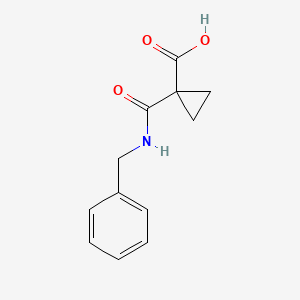
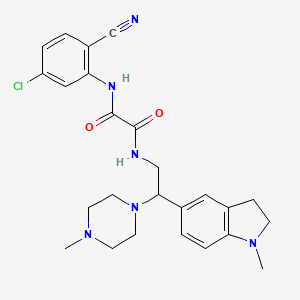


![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)
